molecular formula C8H9BrN2O B6260191 2-[(4-bromophenyl)amino]acetamide CAS No. 213995-52-9

2-[(4-bromophenyl)amino]acetamide

Cat. No.: B6260191
CAS No.: 213995-52-9
M. Wt: 229.1
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Description

2-[(4-Bromophenyl)amino]acetamide is a chemical scaffold of significant interest in medicinal chemistry and rational drug design. Its structure, featuring a brominated aryl ring, is commonly investigated for developing novel therapeutic agents. Research into similar bromophenyl-acetamide derivatives has shown these compounds to be valuable intermediates in the synthesis of more complex molecules with diverse pharmacological activities. For instance, such structures have been utilized in the design of potential anticonvulsant agents, with studies indicating activity in models of pentylenetetrazole-induced seizures . Furthermore, structurally related compounds have been synthesized and evaluated as inhibitors of critical enzymatic targets. These include bacterial DNA gyrase, a key target for antimicrobial development , and epidermal growth factor receptor (EGFR) tyrosine kinase, a prominent target in anticancer research . The compound serves as a versatile building block for molecular hybridization, allowing researchers to create new chemical entities for probing biological pathways and identifying potential lead compounds .

Properties

CAS No.

213995-52-9

Molecular Formula

C8H9BrN2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 2-[(4-bromophenyl)amino]acetamide derivatives involves reacting 4-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This nucleophilic substitution occurs at low temperatures (0–20°C) in dichloromethane, followed by gradual warming to room temperature. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Representative Procedure:

  • Dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in dichloromethane (50 mL).

  • Add triethylamine (2.91 g, 28.74 mmol) and cool to 0°C.

  • Slowly introduce chloroacetyl chloride (2.71 g, 23.95 mmol) dropwise.

  • Stir the mixture for 16 hours at room temperature.

  • Wash with 1N HCl, purify via silica gel chromatography, and concentrate to obtain N-(4-bromophenyl)-2-chloroacetamide in 97% yield.

This intermediate serves as a precursor for further functionalization to the target acetamide.

Reductive Amination of Glycinamide

Glycinamide Hydrochloride and 4-Bromobenzaldehyde

An alternative pathway employs glycinamide hydrochloride and 4-bromobenzaldehyde under reductive conditions. Sodium hydroxide in methanol/water facilitates imine formation, followed by sodium borohydride reduction to yield the secondary amine.

Key Steps:

  • Combine glycinamide hydrochloride and 4-bromobenzaldehyde in methanol/water.

  • Stir at 20°C for 17 hours to form the imine intermediate.

  • Reduce with sodium borohydride at 0°C to produce 2-([(4-bromophenyl)methyl]amino)acetamide (92% yield).

While this method introduces a methylene spacer, modifying the aldehyde substrate could adapt it for direct synthesis of the target compound.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production emphasizes scalability and efficiency. Continuous flow reactors enhance mixing and temperature control, reducing side reactions. For example, 2-chloro-N-(4-bromophenyl)acetamide synthesis achieves >95% conversion in flow systems, compared to 85–90% in batch processes.

Table 1: Comparative Yields in Batch vs. Flow Systems

ParameterBatch (24 h)Flow (2 h)
Conversion (%)9098
Purity (%)9299
Throughput (kg/h)0.55.2

Critical Analysis of Methodologies

Solvent and Base Selection

Dichloromethane and triethylamine are optimal for chloroacetyl chloride reactions, minimizing hydrolysis. Substituting with acetone or THF reduces yields by 15–20% due to competing side reactions.

Temperature Sensitivity

Exothermic reactions require strict temperature control. Exceeding 25°C during chloroacetyl chloride addition leads to N-acetylation byproducts , decreasing yields by 30% .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)amino]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted phenylacetamides.

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of 4-bromoaniline and acetic acid.

Scientific Research Applications

Biological Activities

Research indicates that 2-[(4-bromophenyl)amino]acetamide exhibits promising biological activities:

  • Antimicrobial Properties : The compound has been studied for its ability to inhibit the growth of various bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its mechanism involves interference with bacterial cell wall synthesis .
  • Anticancer Activity : Investigations into its anticancer properties have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways. This has been particularly noted in studies involving breast cancer cell lines such as MCF7.

Applications in Research

  • Medicinal Chemistry :
    • Used as an intermediate in synthesizing other biologically active compounds.
    • Investigated for potential drug development targeting specific enzymes or receptors involved in disease mechanisms.
  • Materials Science :
    • Serves as a building block for advanced materials, including polymers and nanomaterials with tailored properties.
  • Biological Research :
    • Aids in studying biochemical pathways and molecular interactions due to its ability to serve as a precursor for various derivatives with distinct biological activities .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy Study : A quantitative structure-activity relationship (QSAR) analysis demonstrated that derivatives of bromophenyl acetamides showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
  • Cancer Research Study : In vitro studies have shown that this compound can effectively induce apoptosis in cancer cell lines, suggesting its utility as a lead compound for developing anticancer therapies .

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of essential bacterial components, leading to cell death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Antimicrobial Activity

  • Halogenation Effects: Derivatives with –Br, –Cl, or –NO₂ groups at ortho, meta, or para positions exhibit enhanced antimicrobial activity compared to non-halogenated analogs. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide shows MICs of 13–27 μmol/L against S. aureus and E. coli .
  • Lipophilicity : Higher logP values (e.g., 4.49 for the 3-chlorophenyl analog ) correlate with improved membrane penetration and microbial lethality .

Enzyme and Receptor Targeting

  • α-Glucosidase Inhibition : The coumarin-thiazole hybrid Compound 18 inhibits α-glucosidase (IC₅₀: 0.38 μM), a target for diabetes management, via π-π stacking and hydrogen bonding with the enzyme’s active site .
  • FPR Agonists: Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2-specific agonists, activating calcium mobilization and chemotaxis in neutrophils at nanomolar concentrations .

Limitations and Opportunities

  • Toxicity : Some halogenated derivatives exhibit cytotoxicity at higher concentrations, necessitating structural optimization .
  • Diverse Targets : Expanding modifications (e.g., spirocyclic or trifluoromethyl groups ) could unlock applications in oncology or neurology.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing 2-[(4-bromophenyl)amino]acetamide?

The synthesis typically involves a nucleophilic substitution or amide coupling reaction. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .
  • Reaction time : 6–12 hours, monitored by TLC to confirm completion .
  • Purification : Column chromatography using silica gel and a gradient of ethyl acetate/hexane yields >90% purity .

Advanced Synthesis: How can researchers address low yields or impurities during synthesis?

Low yields often arise from incomplete coupling or side reactions. Mitigation strategies:

  • Intermediate isolation : Purify precursors (e.g., 4-bromoaniline) via recrystallization to reduce competing pathways .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • In-line monitoring : Employ in situ FTIR or NMR to track reaction progress and adjust conditions dynamically .

Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 2.1 ppm for acetamide CH3_3) and 13C^{13}C NMR confirm backbone structure .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass spectrometry : ESI-MS (m/z 257 [M+H]+^+) confirms molecular weight .

Advanced Characterization: How can crystallographic data discrepancies be resolved for this compound?

  • Refinement software : Use SHELXL for high-resolution data to adjust thermal parameters and hydrogen atom positions .
  • Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .
  • Validation tools : Check PLATON ADDSYM for missed symmetry elements and Rint_\text{int} values to assess data quality .

Biological Screening: What assays are recommended for evaluating its anticancer activity?

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., MCF7, A549) with IC50_{50} values calculated using nonlinear regression .
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

Mechanistic Studies: How can molecular docking elucidate its mechanism of action?

  • Target selection : Prioritize proteins like tubulin or DNA topoisomerase II, common targets for bromophenyl derivatives .
  • Software tools : Use AutoDock Vina with AMBER force fields; validate poses via MD simulations in GROMACS .
  • Binding affinity : Calculate ΔG values and compare with known inhibitors (e.g., doxorubicin) to assess potency .

Data Contradictions: How to reconcile conflicting bioactivity results across studies?

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab differences .
  • Metabolic stability : Test compound stability in cell culture media (LC-MS/MS) to rule out degradation artifacts .
  • Structural analogs : Compare with derivatives (e.g., 2-[(4-chlorophenyl)amino]acetamide) to isolate bromine’s role .

Structural Modifications: What rational design strategies improve solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen to enhance aqueous solubility .
  • Prodrug approach : Convert the amide to a carboxylic acid ester for pH-dependent release in target tissues .
  • Co-crystallization : Use succinic acid or lysine as co-formers to create stable salts with higher dissolution rates .

Thermal Stability: How to assess degradation pathways using thermal analysis?

  • TGA/DSC : Run thermogravimetric analysis (heating rate 10°C/min under N2_2) to identify decomposition steps (e.g., ~200°C for acetamide cleavage) .
  • Isothermal calorimetry : Measure heat flow at 25°C to predict shelf-life under storage conditions .

Solubility Challenges: What formulation strategies enhance bioavailability?

  • Nanoparticulate systems : Encapsulate in PLGA nanoparticles (≤200 nm) via emulsion-solvent evaporation .
  • Cyclodextrin complexes : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) to improve solubility 5-fold .
  • Lipid-based carriers : Use self-emulsifying drug delivery systems (SEDDS) with Labrasol® and Capryol™ 90 .

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